

# BRD5075: A Positive Allosteric Modulator of GPR65 Signaling

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## Compound of Interest

Compound Name: BRD5075

Cat. No.: B15602833

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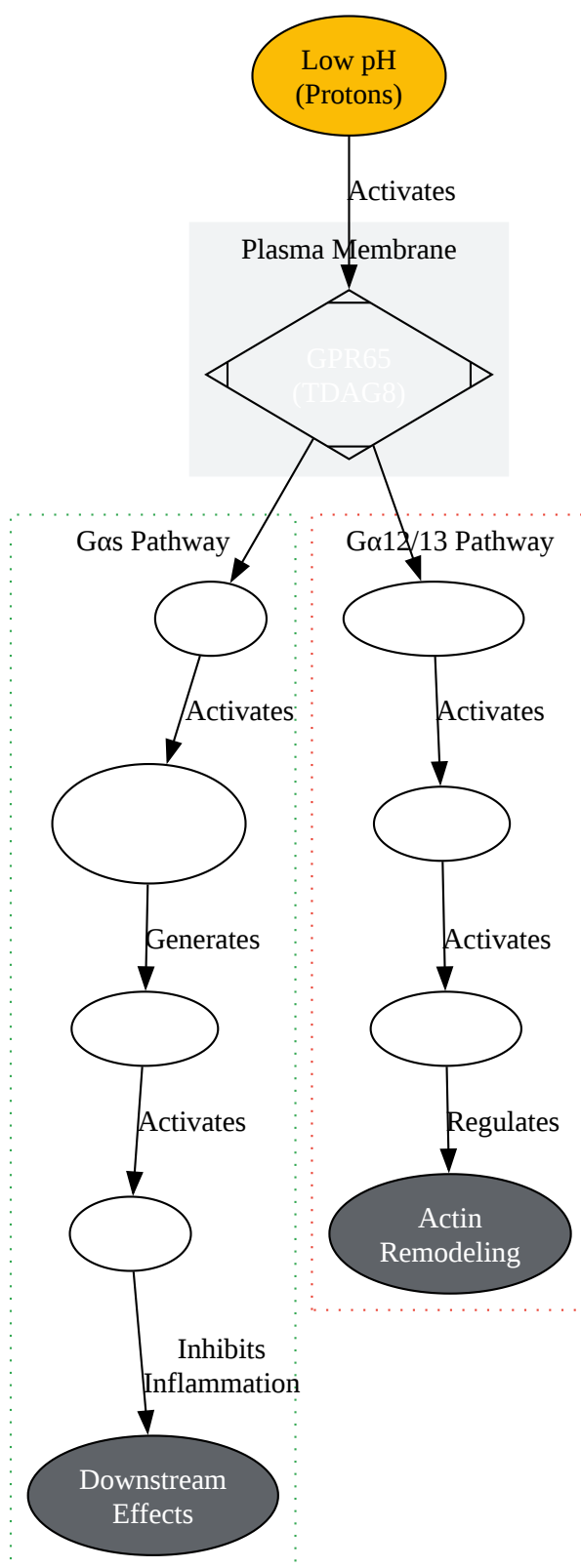
G protein-coupled receptor 65 (GPR65), also known as T-cell death-associated gene 8 (TDAG8), is a proton-sensing receptor primarily expressed on immune cells.[1][2] It plays a crucial role in regulating tissue homeostasis and inflammation in response to changes in extracellular pH, which often occur in inflammatory and tumor microenvironments.[1][3] Genetic studies have linked GPR65 to several autoimmune and inflammatory diseases, including inflammatory bowel disease (IBD) and multiple sclerosis, making it a compelling target for therapeutic intervention.[1][3] This document provides a detailed overview of the small molecule **BRD5075** and its function in modulating GPR65 signaling pathways.

## GPR65 Signaling Pathways

GPR65 is activated by an acidic extracellular environment (low pH) through the protonation of histidine residues on its extracellular domain.[4] Upon activation, GPR65 initiates downstream signaling through multiple G protein-mediated pathways, primarily involving G $\alpha$ s and G $\alpha$ 12/13, and potentially G $\alpha$ q.[4][5][6]

- **G $\alpha$ s Pathway:** The canonical GPR65 signaling pathway proceeds through the G $\alpha$ s protein. This activates adenylyl cyclase, leading to the production of cyclic adenosine monophosphate (cAMP).[2][5] Increased intracellular cAMP levels, in turn, activate Protein Kinase A (PKA), which can inhibit inflammatory responses in various immune cells.[2]

- **Gα12/13 Pathway:** GPR65 also signals via the Gα12/13 pathway.[\[5\]](#)[\[7\]](#) This activation leads to the stimulation of the small GTPase RhoA, resulting in actin cytoskeleton reorganization and the formation of stress fibers.[\[5\]](#)[\[7\]](#) This pathway is implicated in cellular processes such as cell migration and morphology.
- **Gαq Pathway:** Some studies suggest a potential coupling to Gαq proteins, which would activate the Phospholipase C (PLC) pathway, leading to intracellular calcium mobilization and Protein Kinase C (PKC) activation.[\[6\]](#)



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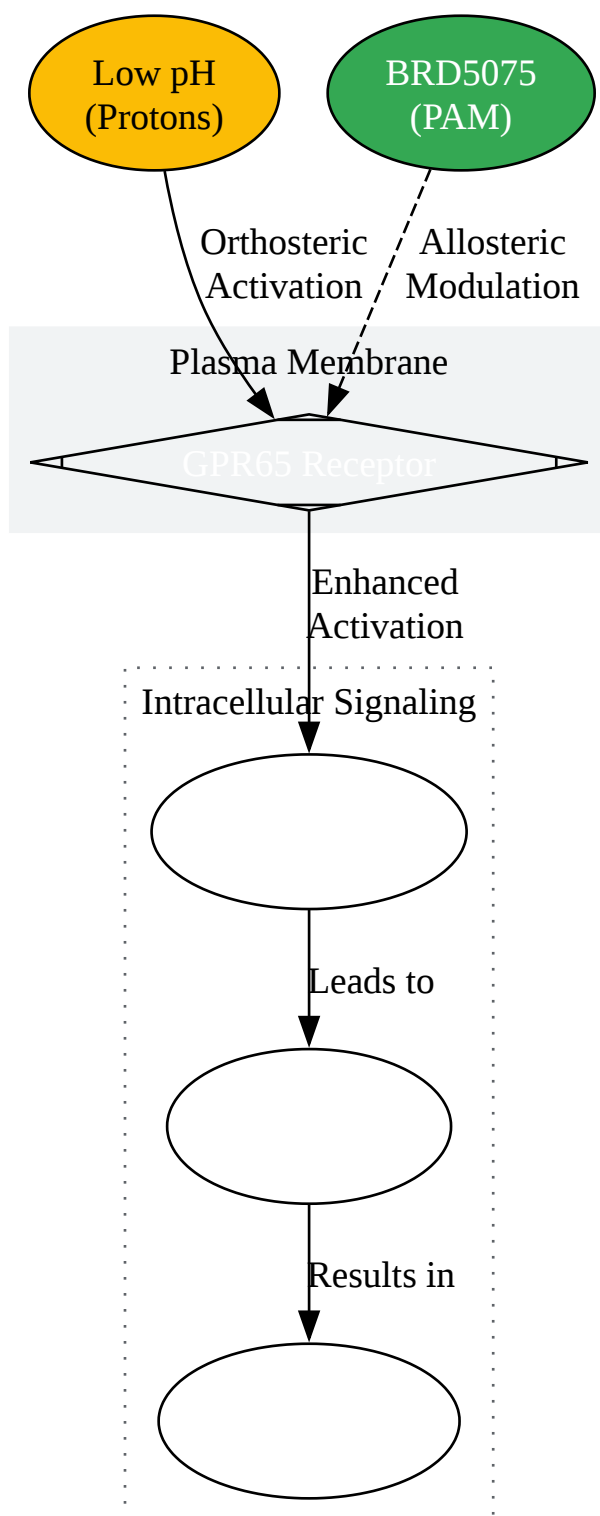
Figure 1: GPR65 Signaling Pathways.

## BRD5075: A Potent GPR65 Activator and Positive Allosteric Modulator

**BRD5075** is a small-molecule probe identified as a potent activator of GPR65.<sup>[1][8]</sup> It functions as a positive allosteric modulator (PAM), meaning it binds to a site on the receptor distinct from the orthosteric site for protons.<sup>[1][9]</sup> This binding enhances the receptor's signaling response to its natural ligand, particularly at sub-physiological pH levels where GPR65 is partially activated.<sup>[1][3]</sup>

The key functions of **BRD5075** in GPR65 signaling include:

- **Potentialiation of cAMP Production:** **BRD5075** robustly induces GPR65-dependent cAMP production, a hallmark of Gαs pathway activation.<sup>[8][9]</sup> It demonstrates activity on both the wild-type human GPR65 and the IBD-associated risk variant, I231L.<sup>[1][9]</sup>
- **G Protein Recruitment:** Experiments have confirmed that **BRD5075**'s interaction with the GPR65 receptor leads to the recruitment of G proteins, an event upstream of second messenger production.<sup>[1]</sup>
- **Modulation of Inflammatory Responses:** By potentiating GPR65 signaling, **BRD5075** can rebalance inflammatory responses.<sup>[1]</sup> In dendritic cells, treatment with **BRD5075** has been shown to alter the expression of proinflammatory cytokines and chemokines, including decreasing the expression of IL-1, IL-2, and TNF.<sup>[1][8]</sup>



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Figure 2: Mechanism of Action of **BRD5075**.

## Quantitative Data Summary

The potency of **BRD5075** has been characterized in cellular assays, primarily by measuring its ability to induce cAMP production. The following table summarizes the key quantitative metrics reported for **BRD5075**.

Parameter	Receptor Variant	Value (μM)	Assay Type	Reference
EC50	Wild-Type (WT) GPR65	3.8	cAMP Production	[9]
EC50	GPR65 I231L	6.9	cAMP Production	[9]
Activity	Human & Mouse GPR65	1.56	cAMP Production	[9]

EC50 (Half-maximal effective concentration) represents the concentration of **BRD5075** required to induce a response halfway between the baseline and maximum.

## Experimental Protocols

The characterization of **BRD5075** involves several key biochemical and cell-based assays. Below are generalized methodologies for the primary experiments used to determine its function.

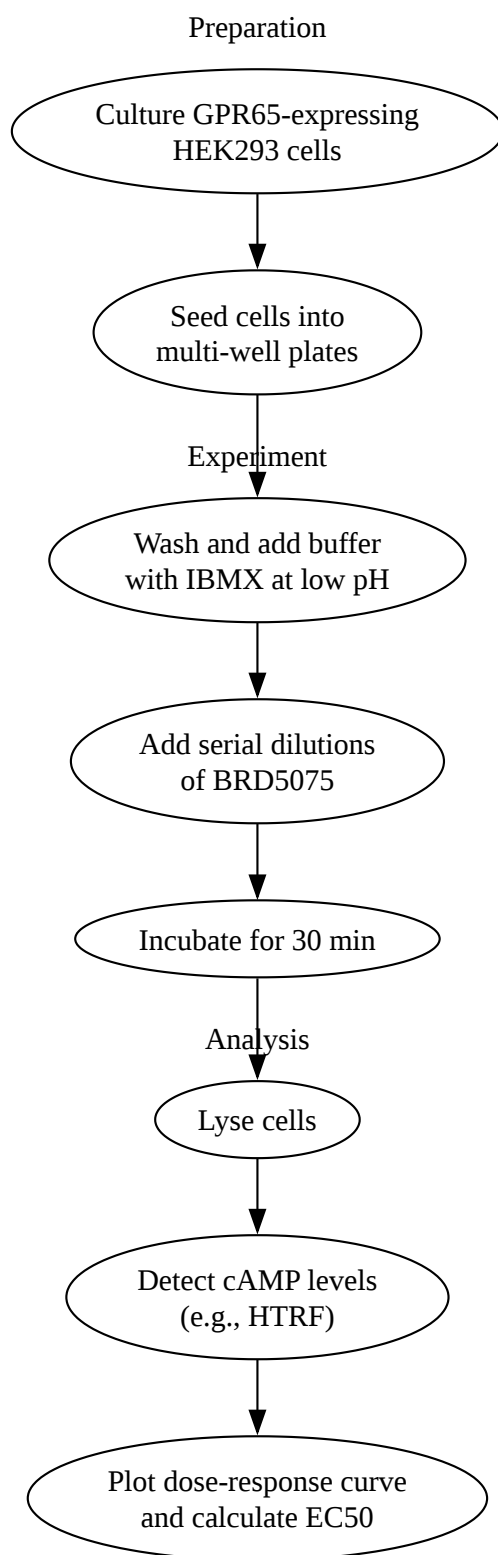
This assay is fundamental for quantifying the activation of the GPR65-Gαs pathway.

Objective: To measure the dose-dependent production of intracellular cAMP in cells expressing GPR65 upon treatment with **BRD5075**.

Methodology:

- Cell Culture: Human Embryonic Kidney (HEK) 293 cells or HeLa cells are engineered to stably express human or mouse GPR65.[1][5]
- Cell Seeding: Cells are seeded into multi-well plates and grown to a suitable confluency.

- **Stimulation:** Cells are washed and incubated in a buffer (e.g., HEM-PSS) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation. The buffer is adjusted to a specific pH (e.g., 7.0) to allow for basal GPR65 activation.[\[10\]](#)
- **Compound Treatment:** Cells are treated with a serial dilution of **BRD5075** for a defined period (e.g., 30 minutes).[\[10\]](#)
- **Lysis and Detection:** Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
- **Data Analysis:** The resulting signal is converted to cAMP concentration. A dose-response curve is generated by plotting cAMP levels against the logarithm of **BRD5075** concentration to calculate the EC50 value.



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Figure 3: Workflow for a cAMP Accumulation Assay.



This assay confirms the direct interaction of the activated GPR65 receptor with its cognate G proteins.

Objective: To demonstrate that **BRD5075** induces the recruitment of G proteins to the GPR65 receptor.

Methodology:

- **Reporter System:** A common approach uses a split-luciferase or BRET (Bioluminescence Resonance Energy Transfer) system.<sup>[1]</sup> Cells are co-transfected with constructs for GPR65 and an engineered mini-G protein (e.g., mGs) fused to a reporter fragment.<sup>[1]</sup>
- **Cell Treatment:** Cells expressing the reporter system are treated with varying concentrations of **BRD5075**.
- **Detection:** If **BRD5075** activates GPR65 and causes it to engage the mini-G protein, the reporter fragments are brought into proximity, generating a measurable luminescent or fluorescent signal.
- **Data Analysis:** A dose-dependent increase in the signal indicates compound-induced G protein recruitment.<sup>[1]</sup>

## Conclusion and Future Directions

**BRD5075** is a valuable chemical probe for studying GPR65 biology. As a potent positive allosteric modulator, it activates the receptor and enhances its natural signaling response to an acidic environment.<sup>[1][9]</sup> By promoting the G $\alpha$ s-cAMP pathway, **BRD5075** can modulate cytokine and chemokine programs in immune cells, suggesting a therapeutic strategy for rebalancing inflammatory responses in diseases like IBD.<sup>[3][8]</sup> The ability of **BRD5075** to potentiate the function of the IBD-associated I231L risk variant further highlights its potential for developing targeted therapies for genetically-defined patient populations.<sup>[1][9]</sup> Future research will likely focus on optimizing the pharmacological properties of **BRD5075** and evaluating its efficacy and safety in preclinical models of inflammatory disease.

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